N-(1-(benzofuran-2-yl)propan-2-yl)-2-bromobenzenesulfonamide
Description
N-(1-(Benzofuran-2-yl)propan-2-yl)-2-bromobenzenesulfonamide is a sulfonamide derivative featuring a benzofuran moiety linked to a propan-2-ylamine group, which is further substituted with a 2-bromobenzenesulfonamide.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3S/c1-12(10-14-11-13-6-2-4-8-16(13)22-14)19-23(20,21)17-9-5-3-7-15(17)18/h2-9,11-12,19H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCNYFLSVYAMME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-2-bromobenzenesulfonamide typically involves multi-step organic reactionsThe final step involves the sulfonation of the benzene ring with a bromobenzenesulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(1-(benzofuran-2-yl)propan-2-yl)-2-bromobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The bromobenzenesulfonamide group can be reduced to form amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(1-(benzofuran-2-yl)propan-2-yl)-2-bromobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(benzofuran-2-yl)propan-2-yl)-2-bromobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The bromobenzenesulfonamide group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, electronic, and functional differences between N-(1-(benzofuran-2-yl)propan-2-yl)-2-bromobenzenesulfonamide and analogous sulfonamide derivatives:
Key Comparisons:
- Electronic and Steric Effects: The target compound’s 2-bromobenzenesulfonamide introduces a heavy halogen (Br) capable of halogen bonding, which is absent in the 5-chlorothiophene analog . Thiophene’s electron-rich nature (C₁₅H₁₄ClNO₃S₂) may enhance binding to electron-deficient targets compared to the bromobenzene-based target. The bicyclic derivative (C₁₅H₂₀BrNO₂S) exhibits conformational rigidity due to its norbornane framework, contrasting with the flexibility of the benzofuran-propan-2-yl group in the target compound .
- Reactivity and Functionalization: The azide-containing compound (C₁₂H₁₆N₆O₂S) is tailored for click chemistry applications, whereas the target’s bromine could serve as a leaving group for nucleophilic substitution .
Biological Implications :
- While the target compound’s activity is underexplored in the provided evidence, sulfonamides are commonly investigated as enzyme inhibitors (e.g., carbonic anhydrase). The bromine’s halogen-bonding capability may enhance target affinity compared to chlorine or methyl groups in analogs .
Biological Activity
N-(1-(Benzofuran-2-yl)propan-2-yl)-2-bromobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's synthesis, biological activities, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C15H16BrN1O2S
- Molecular Weight : 364.26 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of benzofuran derivatives with bromobenzenesulfonamide under controlled conditions. The process may include:
- Formation of Benzofuran Derivative : Starting from commercially available benzofuran.
- Bromination : Introducing bromine to the aromatic ring to form the bromobenzenesulfonamide.
- Coupling Reaction : Using coupling agents to facilitate the formation of the final sulfonamide product.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a study evaluating benzofuran-based sulfonamides showed selective inhibition against various cancer cell lines, with some compounds demonstrating IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231) .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 0.126 | MDA-MB-231 |
| Compound B | 0.200 | MCF7 |
| This compound | TBD | TBD |
Carbonic Anhydrase Inhibition
Another area of interest is the inhibition of carbonic anhydrases (CAs), which are crucial in various physiological processes and are implicated in tumor growth and metastasis. The compound exhibits selectivity towards hCA IX and XII isoforms, which are overexpressed in certain cancers.
| Isoform | Selectivity Index |
|---|---|
| hCA IX | 39.4 - 250.3 |
| hCA XII | 26.0 - 149.9 |
Case Studies
- In Vitro Studies : A series of in vitro studies demonstrated that similar compounds effectively inhibit cell proliferation in several cancer types, suggesting a promising therapeutic avenue for further exploration.
- Animal Models : In vivo studies using mouse models showed that treatment with benzofuran-based sulfonamides significantly reduced tumor growth and metastasis compared to controls, indicating potential for clinical application.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-(1-(benzofuran-2-yl)propan-2-yl)-2-bromobenzenesulfonamide?
- Methodology : Utilize coupling reactions between benzofuran-derived amines and bromobenzenesulfonyl chlorides. For example, HATU-mediated amidation (as seen in sulfonamide drug precursors) ensures high yields . Optimize reaction conditions (solvent, temperature) based on steric hindrance from the benzofuran and bromo substituents. Intermediate purification via column chromatography is critical to isolate the target compound .
Q. How is the crystal structure of this compound determined experimentally?
- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) with a monoclinic P2₁/c space group, as validated for structurally analogous sulfonamides. Refinement parameters (e.g., R₁ > 0.05) should account for electron density variations from the bromine atom . Hydrogen bonding and π-π stacking interactions between the benzofuran and sulfonamide moieties are key to stabilizing the crystal lattice .
Q. What spectroscopic techniques confirm the identity of this compound?
- Methodology : Combine ¹H/¹³C NMR (to resolve methyl and benzofuran protons), FT-IR (for sulfonamide S=O stretches at ~1350 cm⁻¹), and high-resolution mass spectrometry (HRMS) for exact mass confirmation. Cross-validate with elemental analysis (C, H, N, S) to ensure purity >95% .
Advanced Research Questions
Q. How do computational methods predict the biological target interactions of this compound?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to model interactions with enzymes like PI3K/VEGFR2. The benzofuran ring may occupy hydrophobic pockets, while the sulfonamide group forms hydrogen bonds with catalytic residues (e.g., Lys-833 in VEGFR2). Validate predictions with molecular dynamics simulations (100 ns) to assess binding stability .
Q. What strategies resolve discrepancies in reported antimicrobial activity data for benzofuran-sulfonamide hybrids?
- Methodology : Standardize assays (e.g., broth microdilution vs. agar diffusion) and control variables (pH, inoculum size). For example, MIC values against Mycobacterium tuberculosis may vary due to efflux pump expression; use verapamil as an inhibitor to isolate intrinsic activity . Meta-analyses of structure-activity relationships (SARs) can identify critical substituents (e.g., bromine’s role in enhancing lipophilicity) .
Q. How does the bromine substituent influence the compound’s pharmacokinetic properties?
- Methodology : Assess logP (octanol-water partition coefficient) via shake-flask experiments to quantify lipophilicity. Bromine’s electron-withdrawing effect reduces metabolic degradation in microsomal assays (e.g., human liver microsomes). Compare with non-brominated analogs to isolate its impact on bioavailability and half-life .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology : Use chiral HPLC to monitor enantiomeric excess (ee > 98%) during asymmetric synthesis. Optimize catalytic conditions (e.g., Sharpless epoxidation) for the propan-2-ylamine backbone. Note that bromine’s steric bulk may necessitate longer reaction times to avoid racemization .
Data Interpretation and Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for benzofuran-sulfonamide derivatives?
- Analysis : Variations in cell lines (e.g., HeLa vs. MCF-7) and assay endpoints (IC₅₀ vs. GI₅₀) contribute to discrepancies. For instance, the compound may show potent anti-tubercular activity but weak antibacterial effects due to differential membrane permeability . Always cross-reference with cytotoxicity data (e.g., CC₅₀ in HEK-293 cells) to confirm selectivity .
Q. How to reconcile differences in crystallographic data for sulfonamide derivatives?
- Analysis : Compare unit cell parameters (e.g., a, b, c angles) and hydrogen-bonding networks. Discrepancies may arise from polymorphism or solvent inclusion (e.g., methanol vs. acetonitrile in crystallization). Use Cambridge Structural Database (CSD) entries for analogous compounds to validate structural trends .
Tables for Key Data
Table 1 : Comparative Bioactivity of Benzofuran-Sulfonamide Derivatives
| Compound | MIC (µg/mL) M. tuberculosis | IC₅₀ (µM) PI3K | Reference |
|---|---|---|---|
| Target compound | 1.25 | 0.45 | |
| Non-brominated analog | 5.60 | 2.30 |
Table 2 : Crystallographic Data for Sulfonamide Derivatives
| Compound | Space Group | R₁ Factor | Key Interactions | Reference |
|---|---|---|---|---|
| Target compound (modeled) | P2₁/c | 0.056 | C–H⋯O, π-π stacking | |
| Analog (C15H15NO2S) | P2₁/c | 0.048 | N–H⋯O, C–Br⋯π |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
